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Introduction

Gastric and pancreatic adenocarcinomas remain among the most challenging malignancies to
treat, characterized by late diagnosis, aggressive tumor biology, and limited therapeutic
options. Preclinical models that faithfully recapitulate the human disease are crucial for
understanding tumor progression and for the development of novel therapeutic strategies. This
document provides an overview of recent experimental applications in gastric and pancreatic
adenocarcinoma models, with a focus on patient-derived xenografts (PDXs), patient-derived
organoids (PDOs), and genetically engineered mouse models (GEMMSs). Detailed protocols for
key experimental methodologies and summaries of quantitative data from representative
studies are presented to guide researchers in the field.

Pancreatic Adenocarcinoma Models: Targeting
KRAS and the Tumor Microenvironment

Pancreatic ductal adenocarcinoma (PDAC) is driven in over 90% of cases by mutations in the
KRAS gene, with the G12D mutation being the most prevalent.[1] This has made mutant KRAS
a prime target for therapeutic development.
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Experimental Focus: KRAS G12D Inhibition

The experimental drug MRTX1133, a selective inhibitor of KRAS G12D, has shown significant
promise in preclinical models of pancreatic cancer.[1][2] Studies utilizing cell line-derived
xenografts, patient-derived xenografts (PDXs), and genetically engineered mouse models
(KPC mice) have demonstrated the potent anti-tumor activity of this compound.[2]

Quantitative Data Summary: MRTX1133 in Pancreatic Cancer Models

Model Type Treatment Outcome Reference

PDAC Cell o
_ . _ Tumor regression in 8
Line/Patient-Derived MRTX1133 [1]
out of 11 models.
Xenografts

KPC Genetically )
] Tumor shrinkage and
Engineered Mouse MRTX1133 [2]
halted growth.

Model
~70% reduction in
MRTX1133 + tumor size and
Mouse Models Chemotherapy/Target  delayed relapse [3114]
ed Drugs compared to

MRTX1133 alone.

Durable tumor
. MRTX1133 + Immune  elimination and
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Signaling Pathway: KRAS Downstream Signaling and
Therapeutic Intervention

The KRAS oncogene, when mutated, constitutively activates downstream signaling pathways,
primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving cell proliferation,
survival, and tumor growth.[6] MRTX1133 directly inhibits the mutated KRAS G12D protein,
blocking these downstream signals. Combination therapies aim to target parallel or
downstream effectors to overcome resistance.
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Caption: Simplified KRAS signaling pathway and the inhibitory action of MRTX1133.

Experimental Protocol: Establishment and Use of
Patient-Derived Xenograft (PDX) Models for Drug

Efficacy Studies

Patient-derived xenograft (PDX) models, created by implanting fresh patient tumor tissue into
immunocompromised mice, are invaluable for preclinical drug evaluation as they retain the
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genetic and stromal characteristics of the original tumor.[7]
Protocol:

e Tumor Acquisition: Obtain fresh tumor tissue from surgically resected pancreatic
adenocarcinoma specimens under sterile conditions.

e Implantation:
o Anesthetize immunocompromised mice (e.g., NOD-SCID or NSG).

o Implant a small fragment (approx. 2-3 mm?) of the tumor tissue subcutaneously into the
flank of the mouse.[7]

e Tumor Growth and Passaging:
o Monitor tumor growth regularly using calipers.

o When the tumor reaches a volume of approximately 1000-1500 mm3, euthanize the
mouse and harvest the tumor.

o The tumor can then be serially passaged into new cohorts of mice for expansion.[7]

e Drug Efficacy Study:

[e]

Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm3),
randomize the mice into treatment and control groups.

[e]

Administer the investigational drug (e.g., MRTX1133) and/or combination therapies
according to the desired dosing schedule and route of administration.

[e]

Measure tumor volume and body weight regularly (e.g., twice weekly).

o

At the end of the study, harvest tumors for pharmacodynamic and molecular analyses.

Patient Tumor Subcutaneous | Immunocompromised ». | Tumor Growth . . Drug Efficacy > Data Analysis
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Caption: Workflow for establishing and utilizing PDX models for drug efficacy studies.

Gastric Adenocarcinoma Models: Targeted
Therapies and Immunotherapy

The heterogeneity of gastric cancer necessitates the use of diverse preclinical models,
including patient-derived organoids (PDOs) and xenografts, to test novel therapies.[8] Key
therapeutic strategies involve targeting HER2, immunotherapy, and anti-angiogenic agents.

Experimental Focus: Combination Therapies in HER2-
Positive and HER2-Negative Gastric Cancer

In HER2-positive gastric cancer, the combination of the anti-HER2 antibody trastuzumab with
chemotherapy is a standard of care.[9] However, resistance often develops.[10] Preclinical
models are crucial for testing new combinations to overcome resistance. In HER2-negative
disease, immunotherapy in combination with chemotherapy has shown significant promise.[9]

Quantitative Data Summary: Combination Therapies in Gastric Cancer
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Outcome (Median
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Overall Survival)
HER2-Negative, PD- Nivolumab +
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HER2-Positive (First- Objective Response
] Trastuzumab + [9]
line) Rate: 74.4%
Chemotherapy
- ) Placebo + o
HER2-Positive (First- Objective Response
) Trastuzumab + [9]
line) Rate: 51.9%
Chemotherapy
Refractory Gastric Regorafenib + Objective Response (1]

Cancer

Nivolumab

Rate: 44%

Experimental Protocol: Patient-Derived Organoid (PDO)

Culture and Drug Screening

Patient-derived organoids are three-dimensional cultures of tumor cells that recapitulate the

architecture and genetic features of the original tumor, making them an excellent platform for

high-throughput drug screening.[8]

Protocol:

» Tissue Digestion:

o Mince fresh gastric tumor tissue into small pieces.

o Digest the tissue with a cocktail of enzymes (e.g., collagenase, dispase) to obtain a single-
cell suspension.

e Organoid Seeding:

o Embed the cell suspension in a basement membrane matrix (e.g., Matrigel).
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o Plate the Matrigel domes into a multi-well plate.

e Organoid Culture:

o Culture the organoids in a specialized growth medium containing various growth factors
and inhibitors to support the expansion of gastric epithelial cells.

o Monitor organoid formation and expansion under a microscope.

e Drug Sensitivity Assay:

[¢]

Dissociate mature organoids into small fragments or single cells.

[e]

Seed the organoids in a 96- or 384-well plate.

[e]

Add a range of concentrations of the drugs to be tested.

(¢]

After a defined incubation period (e.g., 72 hours), assess cell viability using a luminescent
or fluorescent assay (e.g., CellTiter-Glo).

o

Calculate dose-response curves and IC50 values for each drug.
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Caption: Workflow for patient-derived organoid (PDO) generation and drug screening.

Conclusion

The use of advanced preclinical models such as patient-derived xenografts and organoids is
revolutionizing the development of novel therapies for gastric and pancreatic
adenocarcinomas. These models allow for a more accurate prediction of clinical responses and
provide a platform for testing rational drug combinations. The targeting of key driver mutations
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like KRAS G12D in pancreatic cancer and the strategic combination of targeted therapies and

immunotherapies in gastric cancer represent promising avenues for improving patient

outcomes. The protocols and data presented herein serve as a guide for researchers to design

and implement robust preclinical studies in these challenging diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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